molecular formula C15H14ClN3OS B5710539 N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide

Cat. No.: B5710539
M. Wt: 319.8 g/mol
InChI Key: LYDVEPAMBKGWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has been studied for its potential use in forming metal complexes and its biological activities.

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine. The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete reaction .

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their electrochemical and thermal properties.

    Biology: The compound has shown potential as an antioxidant and has been studied for its antibacterial and antifungal activities.

    Medicine: Research has indicated its potential use as an antitubercular and anti-inflammatory agent.

    Industry: The compound is explored for its use in the extraction and separation of transition metals.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide involves its interaction with metal ions to form stable complexes. These complexes exhibit unique electrochemical properties, which are useful in various applications. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to oxidative stress or inhibition of microbial growth .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide is compared with other thiourea derivatives such as:

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-9-5-10(2)7-11(6-9)14(20)19-15(21)18-13-4-3-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVEPAMBKGWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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